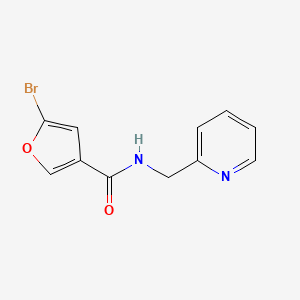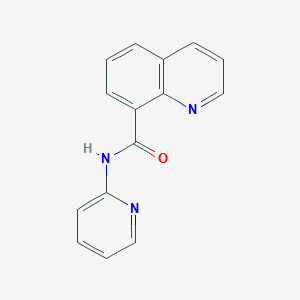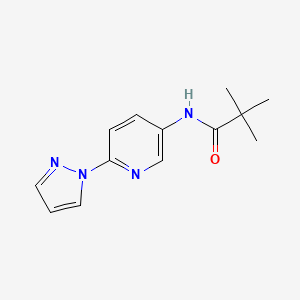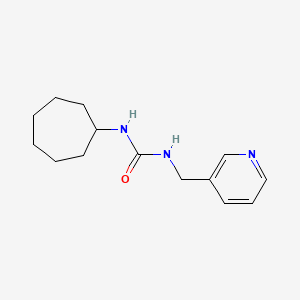
N-(cyclopropylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, especially in the field of pharmacology. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their therapeutic properties.
Applications De Recherche Scientifique
N-(cyclopropylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide has been studied for its potential applications in various fields, including pharmacology, neuroscience, and medicinal chemistry. In pharmacology, this compound has been shown to have potent and selective affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety, depression, and stress. In neuroscience, this compound has been studied for its potential use as a tool compound for the study of the 5-HT1A receptor signaling pathway. In medicinal chemistry, this compound has been used as a lead compound for the development of novel 5-HT1A receptor ligands with improved pharmacological properties.
Mécanisme D'action
The mechanism of action of N-(cyclopropylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide involves the selective binding to the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The binding of this compound to the 5-HT1A receptor results in the activation of the receptor and the subsequent modulation of various signaling pathways, including the adenylyl cyclase and the mitogen-activated protein kinase pathways. The activation of these pathways leads to the regulation of various physiological processes, including neurotransmitter release, neuronal excitability, and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(cyclopropylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide are primarily mediated through the selective activation of the serotonin 5-HT1A receptor. This compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in various animal models of anxiety, depression, and schizophrenia. Moreover, this compound has been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(cyclopropylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide in lab experiments include its high potency and selectivity for the serotonin 5-HT1A receptor, which makes it a valuable tool compound for the study of the receptor signaling pathway. Moreover, this compound has been extensively studied for its pharmacological properties, which makes it a well-characterized compound for use in various experimental settings. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which may require the use of organic solvents for its preparation and administration.
Orientations Futures
The future directions for the study of N-(cyclopropylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide include the development of novel 5-HT1A receptor ligands with improved pharmacological properties, including increased selectivity, potency, and solubility. Moreover, this compound may be studied for its potential applications in the treatment of various psychiatric and neurological disorders, including anxiety, depression, and schizophrenia. Finally, the study of the 5-HT1A receptor signaling pathway may provide insights into the pathophysiology of these disorders and the development of novel therapeutic strategies.
Méthodes De Synthèse
The synthesis of N-(cyclopropylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide involves the reaction of 2,3-dimethylphenylpiperazine with cyclopropylmethylamine and 1,1'-carbonyldiimidazole in anhydrous dichloromethane. The reaction is carried out at room temperature under nitrogen atmosphere, and the product is purified by column chromatography using a mixture of hexane and ethyl acetate as eluent. The yield of the product is around 60%.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-13-4-3-5-16(14(13)2)19-8-10-20(11-9-19)17(21)18-12-15-6-7-15/h3-5,15H,6-12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGNPDFLLZMUGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)NCC3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluorophenyl)methanone](/img/structure/B7470740.png)



![[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7470785.png)

![1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7470791.png)
![4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470799.png)